5-Amino-N,N-dimethylfuran-2-carboxamide
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Overview
Description
5-Amino-N,N-dimethylfuran-2-carboxamide is a versatile chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of an amino group, a dimethyl group, and a furan ring, making it a valuable entity in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N,N-dimethylfuran-2-carboxamide typically involves the amidation of furan-2-carboxylic acid with N,N-dimethylamine in the presence of coupling reagents. One common method employs microwave-assisted conditions to enhance the reaction efficiency. The reaction is carried out using effective coupling reagents such as DMT/NMM/TsO− or EDC, optimizing reaction time, solvent, and substrate amounts .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of microwave reactors in industrial settings allows for the rapid synthesis of this compound with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N,N-dimethylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
5-Amino-N,N-dimethylfuran-2-carboxamide finds applications in multiple scientific domains:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of polymers and advanced materials
Mechanism of Action
The mechanism of action of 5-Amino-N,N-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or receptors, thereby exerting its therapeutic effects. The furan ring and amino group play crucial roles in binding to the active sites of target proteins, modulating their activity and leading to desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 5-(Aminomethyl)-N,N-dimethylfuran-2-carboxamide
- N,N-Dimethylfuran-2-carboxamide
- Furan-2-carboxamide derivatives
Uniqueness
5-Amino-N,N-dimethylfuran-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a compound of significant interest .
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-amino-N,N-dimethylfuran-2-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-9(2)7(10)5-3-4-6(8)11-5/h3-4H,8H2,1-2H3 |
InChI Key |
PDUIGMPHHSMZDM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)N |
Origin of Product |
United States |
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